REACTION_CXSMILES
|
[C:1]1([S:7]([O-:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].[C:11](#[N:14])[CH:12]=[CH2:13].S(=O)(=O)(O)O>O>[C:1]1([S:7]([CH2:13][CH2:12][C:11]#[N:14])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:0.1|
|
Name
|
sodium benzenesulphinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 30 minutes at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
are heated to 80° to 90° C.
|
Type
|
DISTILLATION
|
Details
|
Excess acrylonitrile is distilled off over a Vigreux column in an azeotropic mixture with water at normal pressure, and 255 g of xylene
|
Type
|
ADDITION
|
Details
|
are then added
|
Type
|
CUSTOM
|
Details
|
the phases are separated at about 95° C
|
Type
|
STIRRING
|
Details
|
800 ml of washing water is now stirred in at >95° C.
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
DISSOLUTION
|
Details
|
In this process most of the salt is dissolved
|
Type
|
CUSTOM
|
Details
|
the remainder does not interfere in the following reaction
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |